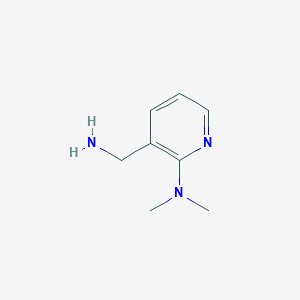

3-(aminomethyl)-N,N-dimethylpyridin-2-amine

Description

Properties

IUPAC Name |

3-(aminomethyl)-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-11(2)8-7(6-9)4-3-5-10-8/h3-5H,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMLNAXJNYRHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588455 | |

| Record name | 3-(Aminomethyl)-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354824-09-2 | |

| Record name | 3-(Aminomethyl)-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-step Esterification, Protection, and Ammonia Substitution (Patent CN102477002B)

This method, although originally developed for 3-amino-2,2-dimethylpropionamide, provides a useful framework for preparing related aminomethyl pyridine derivatives. The process involves:

Step 1: Esterification

Hydroxypivalic acid is esterified with alcohols (methanol, ethanol, or isopropanol) under acid catalysis (e.g., sulfuric acid, hydrochloric acid) to form methylol esters with yields around 70-74%.

Example: Hydroxypivalic acid (450 g, 3.8 mol) refluxed with methanol (800 mL) and sulfuric acid (5 mL) for 6 hours, followed by purification to yield methylol trimethylacetic acid methyl ester (74% yield).Step 2: Protection

The ester is reacted with acyl chlorides or sulfonyl chlorides (e.g., acetyl chloride, methylsulfonyl chloride) in pyridine at low temperature (<0 °C) to protect the hydroxyl group, yielding protected esters with 82-85% yield.Step 3: Ammonia Substitution

The protected ester is treated with concentrated aqueous ammonia (28%) under reflux (5-8 hours), leading to substitution and formation of the aminomethyl amide derivative with yields ranging from 58.6% to 84.6%.

This method is industrially relevant due to relatively high yields and the use of accessible reagents, though it involves multiple purification steps and careful control of reaction conditions.

| Step | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification | Hydroxypivalic acid + MeOH, reflux, acid catalyst | 70-74 | Acid catalysis, solvent removal |

| 2 | Protection | Acyl chloride + pyridine, <0 °C | 82-85 | Low temperature, pyridine as base |

| 3 | Ammonia substitution | 28% NH3 aqueous, reflux 5-8 h | 58.6-84.6 | Reflux, aqueous ammonia, product isolation |

Catalytic N-Alkylation of 2-Aminopyridines (J. Org. Chem. 2022, 87, 15403–15414)

A metal-free catalytic method uses boron trifluoride etherate (BF3·OEt2) to catalyze the N-alkylation of 2-aminopyridines with 1,2-diketones under aerobic conditions. This approach is notable for:

- Mild reaction conditions.

- Good to excellent yields of substituted secondary amines.

- Mechanism involving iminium-keto intermediates and CO2 liberation.

Though this method is more general for N-alkylation of aminopyridines, it can be adapted for synthesizing 3-(aminomethyl)-N,N-dimethylpyridin-2-amine by selecting appropriate diketone and aminopyridine substrates.

| Parameter | Details |

|---|---|

| Catalyst | BF3·OEt2 |

| Substrates | 2-Aminopyridines + 1,2-diketones |

| Conditions | Aerobic, mild temperature |

| Mechanism | Iminium-keto intermediate |

| Yield Range | Good to excellent |

Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts (RSC Supplementary Information)

This method involves:

- Formation of 1-amidopyridin-1-ium iodide salts.

- Reaction with aminals under anhydrous conditions.

- Reduction with zinc powder and acetic acid to yield 3-(aminomethyl)pyridine derivatives.

The process allows selective functionalization at the C3 position of the pyridine ring, which is critical for obtaining this compound with high regioselectivity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Formation of pyridinium salt | Amidopyridin-1-ium iodide, anhydrous solvent | Activated intermediate |

| Reaction with aminal | Stirring at elevated temperature | C3-substituted intermediate |

| Reduction | Zn powder, HOAc, room temperature | Target aminomethyl pyridine |

Yields reported for related compounds are moderate to good (around 60-75%).

Mannich-Type Reaction for 3-Dimethylamino-2,2-dimethylpropanal (Patent EP0046288A1)

Though focused on a related amino aldehyde, this process involves:

- Reaction of isobutyraldehyde, dimethylamine, and formaldehyde at 80-120 °C and pH 9-11.

- Formation of a Mannich base intermediate.

- Complex workup to isolate the amino aldehyde.

This method highlights the challenges in preparing amino-substituted neopentyl derivatives and informs the design of synthetic routes for related aminomethyl pyridine compounds.

| Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Multi-step esterification/protection/ammonia substitution | High yields, well-established steps | Multiple steps, use of strong acids | Suitable with process optimization |

| Catalytic N-alkylation (BF3·OEt2) | Mild conditions, metal-free catalyst | Requires specific substrates | Good for lab-scale, less for bulk |

| Amidopyridinium salt umpolung | High regioselectivity at C3 | Requires preparation of salts | Moderate, more research needed |

| Mannich-type reaction | Direct formation of amino aldehyde | Complex workup, environmental concerns | Limited industrial use |

- The multi-step esterification and ammonia substitution method provides a practical route with yields up to ~85% in the final step, suitable for scale-up with proper safety and environmental controls.

- The catalytic N-alkylation method offers a green chemistry approach with good yields and mechanistic clarity but may require substrate optimization for this specific compound.

- The amidopyridinium salt approach allows selective C3 functionalization, which is critical for regioselective synthesis of this compound, but involves more complex intermediate preparation.

- Industrial processes favor methods avoiding highly toxic reagents like potassium cyanide and complex chromatographic purifications.

- No direct literature data on this compound preparation was found in standard chemical databases, indicating the need for adaptation of related synthetic strategies.

The preparation of this compound can be achieved through several synthetic routes, each with distinct advantages and limitations. The multi-step esterification-protection-ammonia substitution method stands out for industrial applicability due to its relatively high yields and manageable reaction conditions. Catalytic N-alkylation and selective umpolung strategies provide valuable alternatives for laboratory synthesis with potential for further development. Careful consideration of reaction conditions, reagent safety, and purification methods is essential for optimizing the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents are used under anhydrous conditions.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in the presence of a base like triethylamine or pyridine.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced forms of the compound with the aminomethyl group intact.

Substitution: Substituted derivatives with various functional groups attached to the aminomethyl group.

Scientific Research Applications

Synthesis Applications

3-(Aminomethyl)-N,N-dimethylpyridin-2-amine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

-

Catalytic Reactions : The compound can function as a catalyst in several organic reactions due to its basicity and nucleophilic properties.

- Esterification Reactions : It can facilitate the formation of esters from carboxylic acids and alcohols, enhancing reaction rates and yields.

- Baylis-Hillman Reaction : This compound is effective in forming carbon-carbon bonds through the coupling of activated alkenes with aldehydes or ketones.

-

Synthesis of Heterocycles : The compound can be employed in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals.

- For example, it has been used to synthesize indoles and tetrazoles via Fisher indole synthesis and click chemistry methods, respectively.

Medicinal Chemistry Applications

This compound has shown promise in medicinal chemistry, particularly in drug development:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Neuroprotective Effects : Research suggests that this compound may have neuroprotective effects against neurodegenerative diseases, potentially serving as a lead compound for further development.

Data Table of Applications

Case Studies

-

Case Study on Esterification :

- A study demonstrated the use of this compound as a catalyst for esterification reactions involving acetic anhydride. The reaction yielded esters with high purity and efficiency, showcasing the compound's effectiveness as a nucleophilic catalyst.

-

Neuroprotective Research :

- In a series of experiments aimed at evaluating neuroprotective agents, derivatives of this compound were tested for their ability to inhibit neuronal apoptosis. Results indicated significant protective effects against oxidative stress-induced cell death, suggesting potential therapeutic applications in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Analogs

a. 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine

- Structure: Aminomethyl group at the 5-position (vs. 3-position in the target compound).

- Properties : Similar molecular formula (C8H13N3) and weight (151.21 g/mol) but distinct regiochemistry. The 5-substituted isomer may exhibit altered electronic effects and hydrogen-bonding capacity, influencing solubility and biological activity .

b. N-[2-(Dimethylamino)ethyl]pyridin-2-amine

- Structure: Dimethylaminoethyl (-CH2CH2N(CH3)2) side chain at the 2-position.

- Properties : Increased molecular weight (179.27 g/mol) and flexibility due to the ethyl linker. The extended chain may enhance lipophilicity and steric bulk, affecting membrane permeability and receptor binding .

Functional Group Variations

a. 5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine

- Structure: Aminoethyl (-CH(CH3)NH2) at the 5-position and diethylamino (-N(CH2CH3)2) at the 2-position.

- Properties : Higher molecular weight (193.29 g/mol) and enhanced steric hindrance compared to the target compound. The diethyl group may reduce solubility in polar solvents but improve metabolic stability .

b. 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one

- Structure : Ketone at the 2-position and additional methyl groups at 4- and 6-positions.

- Properties: The ketone introduces hydrogen-bond acceptor capacity, altering reactivity (e.g., participation in keto-enol tautomerism). Methyl substituents may increase hydrophobicity and influence crystallinity .

b. N(amine)2N(imine)2O2-Type Macrocyclic Complexes

- Relevance: Pyridine derivatives with aminomethyl groups are key ligands in asymmetric macrocyclic complexes.

Data Tables: Key Properties of Compared Compounds

Biological Activity

3-(Aminomethyl)-N,N-dimethylpyridin-2-amine, also known as DMAP (dimethylaminopyridine), is a compound with significant biological activity, particularly in medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring with an amino group and two methyl groups attached to the nitrogen atom. Its structural formula can be represented as follows:

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- One-pot reactions : Utilizing 1-amidopyridin-1-ium salts with aminals followed by reductive cleavage.

- Cascade reactions : Involving aryl vinamidinium salts combined with 1,1-enediamines in dimethyl sulfoxide (DMSO) under catalytic conditions .

Enzyme Inhibition

This compound has been shown to act as a potent enzyme inhibitor. It interacts with specific molecular targets to inhibit their activity, influencing various biological pathways. Notably:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : This compound has demonstrated inhibitory effects on these enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. For example, a derivative of this compound exhibited an IC50 value of 34.81 µM against AChE and 20.66 µM against BChE, indicating promising potential for therapeutic applications .

The mechanism by which this compound exerts its biological effects involves:

- Binding to active sites : The compound binds to the active sites of enzymes, leading to inhibition of their function.

- Influencing biochemical pathways : By inhibiting key enzymes, it can alter cellular processes and signaling pathways, which is valuable for drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 3-(Aminomethyl)benzoic acid hydrochloride | 10263-92-6 | Contains a benzoic acid moiety |

| 4-(Aminomethyl)phenylboronic acid pinacol ester | 1375568-76-9 | Incorporates a boronic acid functional group |

| 3-(Aminomethyl)benzeneboronic acid hydrochloride | 10263-92-6 | Features a boronic acid structure |

The distinct structural features of this compound enhance its reactivity and versatility compared to other compounds that may lack such features.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Neuroprotective Agents : Research has indicated that derivatives of this compound could serve as neuroprotective agents by inhibiting AChE and BChE, thus preventing the breakdown of acetylcholine in synaptic clefts.

- Antiviral Activity : Although primarily studied for its cholinesterase inhibition, there is emerging interest in its potential antiviral properties against HIV strains due to structural similarities with known inhibitors .

Q & A

Q. What are the optimal synthetic routes for 3-(aminomethyl)-N,N-dimethylpyridin-2-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves reductive amination of 5-(formylmethyl)-N,N-dimethylpyridin-2-amine. Key steps include:

- Reduction: Use sodium cyanoborohydride or hydrogen gas with a palladium catalyst under acidic conditions (pH 4–6).

- Solvent Optimization: Polar aprotic solvents (e.g., methanol or ethanol) improve reaction efficiency.

- Temperature Control: Maintain 25–40°C to prevent decomposition of intermediates.

For alternative routes, palladium-catalyzed amination (e.g., Buchwald-Hartwig coupling) can introduce the aminomethyl group, requiring inert atmospheres and ligands like XPhos .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identifies dimethylamino protons (δ 2.2–2.5 ppm) and aminomethyl protons (δ 3.1–3.4 ppm). Coupling constants confirm pyridine ring substitution patterns .

- ¹³C NMR: Pyridine carbons resonate at δ 120–160 ppm, with aminomethyl carbons at δ 40–50 ppm.

- Mass Spectrometry (MS): ESI-MS in positive ion mode detects [M+H]⁺ peaks (m/z 151.21 for C₈H₁₄N₃) .

- X-Ray Crystallography: Resolves intermolecular interactions (e.g., hydrogen bonding between aminomethyl and pyridine groups). Lattice parameters (e.g., space group P2₁/c) are derived from single-crystal data .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitutions?

Methodological Answer: The dimethylamino group enhances nucleophilicity via electron-donating effects, enabling reactions such as:

- Acylation: React with acetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine).

- Suzuki Coupling: Use arylboronic acids with Pd(PPh₃)₄ in toluene/water (3:1) at 80°C .

Contradiction Analysis:

Conflicting reports on reaction rates may arise from solvent polarity (aprotic vs. protic) or steric hindrance from the pyridine ring. Kinetic studies using UV-Vis spectroscopy can resolve discrepancies .

Q. What biological targets are most relevant for this compound, and how are binding affinities quantified?

Methodological Answer:

- Target Identification:

- Enzymes: Monoamine oxidases (MAOs) due to structural similarity to pyridine-based inhibitors .

- Receptors: Serotonin receptors (5-HT₃) via molecular docking simulations.

- Binding Assays:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD values in µM range).

- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during ligand-receptor interactions .

Q. How can computational chemistry (e.g., DFT studies) predict the reactivity and electronic properties of this compound?

Methodological Answer:

- DFT Calculations:

- Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV).

- Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate solvation effects in water or DMSO to correlate with experimental solubility data .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Meta-Analysis: Compare IC50 values across studies using standardized assays (e.g., MTT for cytotoxicity).

- Structural Modifications: Introduce substituents (e.g., fluorination at C-5) to isolate electronic vs. steric effects .

- Orthogonal Validation: Confirm results via dual methods (e.g., Western blotting alongside ELISA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.